6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one
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Description
6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C26H26N6O2 and its molecular weight is 454.534. The purity is usually 95%.
BenchChem offers high-quality 6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of benzothiazoles, incorporating piperazine and fluorobenzoyl groups, possess significant antimicrobial properties. Compounds synthesized from 3-chloro-4fluoro aniline and various derivatives have been evaluated for their antimicrobial activities, indicating their potential as biodynamic agents with potent antimicrobial properties (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
Antiproliferative and Anti-HIV Activity
A series of derivatives including N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against human tumor-derived cell lines. Some of these compounds demonstrated remarkable effects, highlighting their potential for development as anticancer drugs. However, when screened for inhibitory activity against HIV-1 and HIV-2, no activity was observed (Y. Al-Soud, H. Al-Sa’doni, Sadeekah O. W. Saber, Reem H. M. Al-Shaneek, N. Al-Masoudi, P. la Colla, 2010).
Antitubercular Activity
New analogues synthesized from benzothiazoles were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited good to very good activity, with MIC values indicating their potential effectiveness. Additionally, toxicity studies against mouse macrophage cell lines were conducted, revealing the selectivity profile of these compounds, which could be suitable for further drug development (Kalaga Mahalakshmi Naidu, Amaroju Suresh, J. Subbalakshmi, D. Sriram, P. Yogeeswari, P. Raghavaiah, K. V. G. Chandra Sekhar, 2014).
Anticancer and Antibacterial Activities
Benzothiazole derivatives have been synthesized and tested for their anticancer and antibacterial activities. These studies aimed at evaluating their efficacy against various cancer cell lines and bacterial strains, showing that some derivatives possess significant biological activities that could be leveraged in medical applications (Wu Qi, 2014; Y. Al-Soud, H. Al-Sa’doni, B. Saeed, Ihsan H. Jaber, Mohammad O. Beni-Khalid, N. Al-Masoudi, Tahsin Abdul-Kadir, P. Colla, B. Busonera, T. Sanna, R. Loddo, 2008).
properties
IUPAC Name |
5-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-5-17-6-12-20(13-7-17)32-24-21(14-28-32)25(33)31(16-27-24)15-22-29-23(30-34-22)18-8-10-19(11-9-18)26(2,3)4/h6-14,16H,5,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIUNIFDYOUOAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one |
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